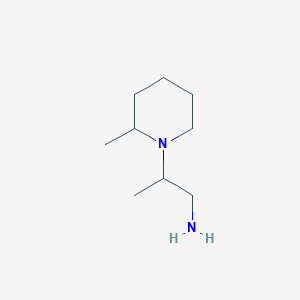
2-(2-Methylpiperidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpiperidin-1-yl)propan-1-amine: . It belongs to the class of organic compounds called amines and is characterized by a piperidine ring structure.
Vorbereitungsmethoden
a. Synthesewege
Es gibt verschiedene Synthesewege zur Herstellung dieser Verbindung. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Methylpiperidin mit Propylamin unter geeigneten Bedingungen. Die Reaktion verläuft über eine nukleophile Substitution, wodurch das gewünschte Produkt gebildet wird.
b. Industrielle Produktion
Obwohl spezifische industrielle Produktionsmethoden nicht weit verbreitet sind, bietet die Synthese im Labormaßstab eine Grundlage für großtechnische Prozesse. Die Optimierung der Reaktionsbedingungen, Katalysatoren und Reinigungsschritte wäre für die industrielle Produktion erforderlich.
Analyse Chemischer Reaktionen
a. Arten von Reaktionen
Oxidation: 1-Amino-2-(2-Methylpiperidin-1-yl)propan kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Oxidationsprodukte führen.
Reduktion: Die Reduktion der Verbindung kann zu sekundären oder tertiären Aminen führen.
Substitution: Nukleophile Substitutionsreaktionen können am Piperidin-Stickstoff oder am Propylamin-Kohlenstoff auftreten.
Alkylierung: Alkylierungsreaktionen mit Alkylhalogeniden können den Piperidinring modifizieren.
b. Übliche Reagenzien und Bedingungen
Oxidation: Oxidationsmittel wie oder in saurer Umgebung.
Reduktion: Reduktionsmittel wie oder .
Substitution: Alkylhalogenide (z. B. , ).
Alkylierung: Alkylierungsmittel (z. B. , ).
c. Hauptprodukte
Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Oxidation kann zu N-Oxid-Derivaten führen, während Alkylierung zu N-alkylierten Piperidinen führt.
Wissenschaftliche Forschungsanwendungen
Medizin: Untersuchen Sie sein Potenzial als pharmazeutischer Zwischenstoff oder Medikamentenkandidat.
Chemische Biologie: Erforschen Sie seine Wechselwirkungen mit biologischen Zielstrukturen.
Industrie: Bewerten Sie seinen Einsatz bei der Synthese anderer Verbindungen.
5. Wirkmechanismus
Der genaue Wirkmechanismus von 1-Amino-2-(2-Methylpiperidin-1-yl)propan ist noch Gegenstand der Forschung. Es ist wahrscheinlich, dass es Wechselwirkungen mit Rezeptoren, Enzymen oder zellulären Signalwegen beinhaltet.
Wirkmechanismus
The precise mechanism of action for 2-(2-Methylpiperidin-1-yl)propan-1-amine remains an area of research. It likely involves interactions with receptors, enzymes, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Obwohl es keine direkten Analoga gibt, gehören verwandte Verbindungen zu:
3-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}propan-1-amine: (unterschiedliches Substitutionsschema).
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: (Variation im heterocyclischen Ring).
Biologische Aktivität
2-(2-Methylpiperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol, this compound's unique structural features allow for diverse chemical reactivity and interactions with biological targets, which are crucial for its pharmacological applications.
Chemical Structure
The compound is characterized by a piperidine ring structure attached to a propan-1-amine chain. This configuration not only influences its chemical properties but also its biological interactions. The following table summarizes key structural information:
| Property | Value |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| Structural Features | Piperidine ring + Propan-1-amine chain |
Research indicates that this compound may interact with various biological receptors and enzymes, although specific mechanisms are still under investigation. Preliminary studies suggest that it may modulate cellular pathways, potentially affecting neurotransmitter systems and other physiological processes.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Pharmacological Potential:
- Neurotransmitter Interaction: The compound is being explored for its potential effects on neurotransmitter systems, particularly in relation to psychoactive properties.
- Enzyme Modulation: Ongoing studies aim to elucidate its role in modulating enzyme activity, which could have implications in drug development.
2. Toxicological Studies:
- Initial assessments of toxicity are crucial for determining safety profiles. Current research is focused on understanding the compound's effects at various dosages and exposure levels.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Below are notable findings:
Study 1: Neuropharmacological Effects
A study investigated the compound's interaction with serotonin receptors, revealing a moderate affinity that suggests potential antidepressant-like effects. The results indicated that further exploration into its psychoactive properties could be warranted.
Study 2: Enzymatic Activity
Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that this compound could serve as a lead compound for developing enzyme inhibitors with therapeutic applications.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Level |
|---|---|---|
| 3-(2-Methylpiperidin-1-yl)propan-1-amine | 25560-00-3 | High |
| Bis(1-methylpiperidin-4-yl)amine | 117927-28-3 | Moderate |
| N,N-Dimethyl-2-(piperidin-2-yl)ethanamine | 60717-49-9 | Moderate |
This table illustrates how structural similarities can influence biological activity and pharmacological potential.
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
2-(2-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-8-5-3-4-6-11(8)9(2)7-10/h8-9H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
PJDPNPWWAPAAII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















